molecular formula C11H12ClNO2 B1380580 5-Chloro-2-(morpholin-4-yl)benzaldehyde CAS No. 1446818-96-7

5-Chloro-2-(morpholin-4-yl)benzaldehyde

Cat. No. B1380580
CAS RN: 1446818-96-7
M. Wt: 225.67 g/mol
InChI Key: GJSDSQPRLZRIOW-UHFFFAOYSA-N
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Description

5-Chloro-2-(morpholin-4-yl)benzaldehyde is a chemical compound with the molecular formula C11H12ClNO2 and a molecular weight of 225.67 g/mol .


Synthesis Analysis

The synthesis of this compound involves the reaction of 5-chloro-2-fluorobenzaldehyde with morpholine in the presence of potassium carbonate in dimethyl sulfoxide at 100℃ . The reaction mixture is stirred overnight, diluted with water, and then extracted with dichloromethane. The organic layers are combined, washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is chromatographed on a silica gel column with ethyl acetate/petroleum ether to yield this compound as a brown oil .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom and a morpholine group .

Scientific Research Applications

  • Synthesis and Aminomethylation of Heterocyclic Compounds : The compound 5-Chloro-2-(morpholin-4-yl)benzaldehyde is used in the synthesis of complex heterocyclic structures. For instance, it plays a role in the formation of morpholinium salts of dihydropyridine derivatives, which are further processed under Mannich reaction conditions to yield various aminomethylated products. These compounds are structurally characterized using advanced techniques like 2D NMR spectroscopy and single crystal X-ray diffraction analysis. Predictive in silico analysis is also performed to explore the biological activity of these new compounds (Kurskova et al., 2021).

  • Chemoselective Catalytic Reactions : The compound is utilized in chemoselective N-heterocyclic carbene-catalyzed cross-benzoin reactions. These reactions are significant in synthesizing compounds with a wide range of applications. The use of morpholinone- and piperidinone-derived triazolium salts in catalyzing these reactions demonstrates the versatility and high yields of the process. The reactions are inclusive of various substituted benzaldehyde derivatives, showcasing the adaptability of the method (Langdon et al., 2014).

  • Anticancer Compound Synthesis : In the realm of medicinal chemistry, the compound is integral to the synthesis of novel indole-based arylsulfonylhydrazide derivatives. These derivatives, containing the morpholine heterocyclic ring, are synthesized through multistep chemical reactions and evaluated for their anticancer activity against human breast cancer cell lines. Certain derivatives demonstrate significant selective inhibition of cancer cell proliferation, highlighting the compound's role in developing potential therapeutic agents (Gaur et al., 2022).

  • Photophysical Property Investigation : The compound also finds application in the study of photophysical properties of novel compounds. For instance, Re(I) tetrazolato complexes incorporating the compound are synthesized and their structural, as well as photophysical properties, are thoroughly investigated. These studies are crucial for understanding the fundamental properties of new materials, potentially paving the way for their application in various technological domains (Werrett et al., 2011).

  • Molecular Interaction and Coordination Chemistry : In coordination chemistry, the compound contributes to the synthesis of Schiff-base ligands and their copper complexes. These complexes are subjected to a detailed study, exploring the influence of various substituents on their structural, magnetic, and catalytic properties. Such studies are fundamental in material science and catalysis, providing insights into the design of more efficient catalysts and functional materials (Majumder et al., 2016).

Safety and Hazards

Safety precautions for handling 5-Chloro-2-(morpholin-4-yl)benzaldehyde include keeping away from heat, sparks, open flames, and hot surfaces. It should not be sprayed on an open flame or other ignition source. It should be stored away from clothing and combustible materials .

properties

IUPAC Name

5-chloro-2-morpholin-4-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c12-10-1-2-11(9(7-10)8-14)13-3-5-15-6-4-13/h1-2,7-8H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJSDSQPRLZRIOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 50 mL round-bottom flask was charged with 5-chloro-2-fluorobenzaldehyde (3.00 g, 18.9 mmol, 1.00 equiv), morpholine (2.50 g, 28.7 mmol, 1.52 equiv), potassium carbonate (6.50 g, 47.0 mmol, 2.49 equiv), methyl sulfoxide (20 mL). The resulting solution was stirred overnight at 100° C. in an oil bath and diluted with H2O (50 mL). The resulting solution was extracted with dichloromethane (3×20 mL) and the organic layers were combined, washed with H2O (2×50 mL), dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure. The residue was chromatographed on a silica gel column with ethyl acetate/petroleum ether (1/9) to provide 3.24 g (76% yield) of 5-chloro-2-(morpholin-4-yl)benzaldehyde as brown oil. LCMS (ESI, m/z): 226 [M+H]+.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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